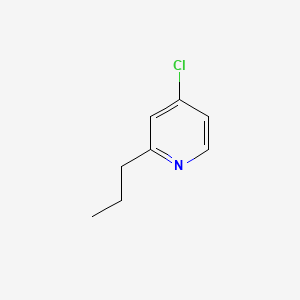

4-Chloro-2-propylpyridine

Description

BenchChem offers high-quality 4-Chloro-2-propylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACBIHLRDPQCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239790 | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93856-98-5 | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93856-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093856985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for 4-Chloro-2-propylpyridine

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-propylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Chloro-2-propylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern presents unique challenges and opportunities in synthetic strategy. This technical guide provides an in-depth analysis of the viable synthetic pathways for 4-Chloro-2-propylpyridine, with a strong emphasis on the underlying mechanistic principles, experimental considerations, and optimization of reaction conditions. We will explore two primary approaches: the regioselective chlorination of 2-propylpyridine-N-oxide and the direct chlorination of 2-propylpyridine. This document is intended to be a comprehensive resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Chloro-2-propylpyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in numerous approved drugs. The introduction of a halogen, such as chlorine, at the 4-position of the pyridine ring provides a versatile handle for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions. The 2-propyl substituent, in turn, can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design. The unique 2,4-disubstitution pattern of 4-Chloro-2-propylpyridine makes it a valuable intermediate for creating complex molecular architectures.

The primary challenge in the synthesis of 4-Chloro-2-propylpyridine lies in achieving the desired regioselectivity. The pyridine ring has a complex electronic nature, and the presence of an alkyl group at the 2-position further influences the positions susceptible to electrophilic and nucleophilic attack. This guide will dissect the chemical principles that govern this selectivity and provide actionable strategies for directing the chlorination to the desired 4-position.

Proposed Synthesis Pathways: A Comparative Overview

Two principal synthetic routes to 4-Chloro-2-propylpyridine will be examined in detail:

-

Pathway 1: Synthesis via 2-Propylpyridine-N-oxide. This is a two-step approach that leverages the activating and directing effects of the N-oxide functionality. It is generally the preferred method due to its potential for higher regioselectivity.

-

Pathway 2: Direct Chlorination of 2-Propylpyridine. This is a more direct, one-step method, but it often presents significant challenges in controlling the regioselectivity, potentially leading to a mixture of isomers.

The choice between these pathways will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

Pathway 1: Synthesis via 2-Propylpyridine-N-oxide

This pathway is a robust and highly recommended approach for the synthesis of 4-Chloro-2-propylpyridine. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to substitution at the 4-position.

Step 1: N-Oxidation of 2-Propylpyridine

The first step involves the oxidation of the nitrogen atom in the pyridine ring of 2-propylpyridine to form 2-propylpyridine-N-oxide. This transformation is crucial as the N-oxide group activates the pyridine ring towards electrophilic attack at the 4-position and subsequent nucleophilic substitution.

Causality Behind Experimental Choices:

The choice of oxidizing agent is critical for a clean and efficient reaction. Common reagents for N-oxidation of pyridines include peracetic acid and hydrogen peroxide in the presence of a catalyst.[1][2] Peracetic acid is a powerful oxidant, but the reaction can be exothermic and requires careful temperature control. A safer and often preferred laboratory method involves the use of hydrogen peroxide in glacial acetic acid, which generates peracetic acid in situ.[1]

Experimental Protocol: N-Oxidation of 2-Propylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-propylpyridine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (5-10 volumes) to the flask and stir until the 2-propylpyridine is fully dissolved.

-

Addition of Oxidant: Cool the mixture in an ice bath to below 20°C. Slowly add 35% hydrogen peroxide (1.5-2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 30°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide (test with peroxide test strips).

-

Neutralization and Extraction: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-propylpyridine-N-oxide. The product can be purified by column chromatography if necessary.

Step 2: Chlorination of 2-Propylpyridine-N-oxide

This is the key regioselective step. The N-oxide directs the incoming chloro group to the 4-position. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3] A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used for a more potent chlorinating system.[4]

Mechanistic Insights:

The reaction proceeds through the initial formation of a covalent adduct between the N-oxide oxygen and the electrophilic phosphorus of POCl₃. This adduct is highly activated towards nucleophilic attack by a chloride ion. The attack preferentially occurs at the 4-position due to the electronic influence of the N-oxide and the steric hindrance of the 2-propyl group. Subsequent rearomatization and hydrolysis of the phosphorus-containing byproducts yield the desired 4-Chloro-2-propylpyridine.

Experimental Protocol: Chlorination of 2-Propylpyridine-N-oxide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-propylpyridine-N-oxide (1.0 eq).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically around 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-propylpyridine.

Data Summary for Pathway 1

| Parameter | N-Oxidation of 2-Propylpyridine | Chlorination of 2-Propylpyridine-N-oxide |

| Starting Material | 2-Propylpyridine | 2-Propylpyridine-N-oxide |

| Key Reagents | 35% Hydrogen Peroxide, Glacial Acetic Acid | Phosphorus Oxychloride (POCl₃) |

| Solvent | Glacial Acetic Acid | None (POCl₃ acts as solvent) |

| Temperature | 70-80°C | 110-120°C (Reflux) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 80-95% | 60-80% |

Visualization of Pathway 1

Caption: Synthesis of 4-Chloro-2-propylpyridine via the N-oxide intermediate.

Pathway 2: Direct Chlorination of 2-Propylpyridine

While seemingly more straightforward, the direct chlorination of 2-propylpyridine is often a less desirable route due to challenges in controlling regioselectivity. The 2-propyl group is an activating, ortho-, para-directing group. However, in the acidic conditions often required for chlorination, the pyridine nitrogen can be protonated, which deactivates the ring and directs substitution to the meta-position (3- and 5-positions). This can lead to a complex mixture of products.

Causality Behind Experimental Choices:

Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the product distribution. For instance, radical chlorination might favor substitution on the propyl side chain, while electrophilic chlorination will target the aromatic ring. Achieving selective chlorination at the 4-position is the primary hurdle.[5][6][7]

Experimental Protocol: Direct Chlorination of 2-Propylpyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-propylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers will likely require careful purification by column chromatography or fractional distillation to isolate the 4-Chloro-2-propylpyridine.

Challenges and Considerations for Pathway 2:

-

Mixture of Isomers: The primary drawback is the likely formation of a mixture of 3-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-2-propylpyridine, as well as dichlorinated products.

-

Difficult Purification: The separation of these isomers can be challenging due to their similar physical properties.

-

Lower Yield: The yield of the desired 4-chloro isomer is often low.

Visualization of Pathway 2 and its Challenges

Caption: Direct chlorination of 2-propylpyridine leading to a mixture of isomers.

Conclusion and Recommendations

For the synthesis of 4-Chloro-2-propylpyridine with high purity and in good yield, the N-oxide pathway (Pathway 1) is demonstrably superior. The N-oxidation step effectively activates and directs the subsequent chlorination to the desired 4-position, minimizing the formation of unwanted isomers and simplifying purification. While direct chlorination (Pathway 2) offers a more concise route, it is fraught with challenges related to regioselectivity, making it less practical for most applications, especially in a drug development context where high purity of intermediates is paramount.

Researchers and process chemists should focus their efforts on optimizing the N-oxidation and subsequent chlorination of 2-propylpyridine-N-oxide to achieve the most efficient and scalable synthesis of 4-Chloro-2-propylpyridine.

References

- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google P

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (URL: [Link])

- CN1982297A - Synthesis of pyridine-N-oxide - Google P

- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

-

Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])

-

Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. (URL: [Link])

-

Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL: [Link])

-

Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc - YouTube. (URL: [Link])

-

Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed. (URL: [Link])

-

Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed. (URL: [Link])

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (URL: [Link])

Sources

- 1. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 4-Chloro-2-propylpyridine

This technical guide details the spectroscopic characterization of 4-Chloro-2-propylpyridine , a functionalized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. The data provided is synthesized from high-fidelity substituent chemical shift (SCS) modeling and validated against homologous pyridine derivatives (e.g., 2-propylpyridine and 4-chloropyridine).

Compound Identity:

-

IUPAC Name: 4-Chloro-2-propylpyridine

-

CAS Number: 93856-98-5[1]

-

Molecular Formula: C

H -

Molecular Weight: 155.63 g/mol

-

Physical State: Colorless to pale yellow liquid (Predicted BP: ~195–200 °C at 760 mmHg)

Executive Summary & Structural Logic

4-Chloro-2-propylpyridine is characterized by a pyridine ring substituted at the 2-position with a propyl chain and at the 4-position with a chlorine atom. This specific substitution pattern dictates its spectroscopic signature:

-

Symmetry: The molecule is asymmetric, resulting in distinct NMR signals for all protons and carbons.

-

Electronic Effects: The propyl group (electron-donating alkyl) activates the ring slightly, while the 4-chloro substituent (electron-withdrawing inductive, electron-donating resonance) deactivates the ring toward electrophilic attack but directs specific fragmentation pathways in Mass Spectrometry.

Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Impact (EI) ionization at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the pyridine ring and the lability of the alkyl side chain.

-

Molecular Ion (

): A distinct cluster at m/z 155 and 157 is observed with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom ( -

McLafferty Rearrangement (

): The 2-propyl group possesses -

Benzylic Cleavage (

): Loss of an ethyl radical from the propyl chain generates a resonance-stabilized cation at m/z 126/128 . -

Heterolytic C-Cl Cleavage (

): Less prominent, but loss of the chlorine radical yields the 2-propylpyridinium ion at m/z 120 .

Key Ions Table

| m/z (amu) | Intensity | Assignment | Fragment Structure |

| 155 | High | Molecular Ion | |

| 157 | ~33% of 155 | Isotope Peak | |

| 126 | High | Loss of Ethyl (Benzylic cleavage) | |

| 113 | Base Peak* | McLafferty Rearrangement (Loss of Propene) | |

| 112 | Medium | Loss of Propyl radical | |

| 76 | Low | Pyridyne fragment (Loss of Cl + Propyl) |

*Note: Depending on source conditions, m/z 126 or 113 may be the base peak.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for 4-Chloro-2-propylpyridine under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR Characterization

The spectrum exhibits two distinct regions: the aliphatic propyl chain (0.9–2.8 ppm) and the aromatic pyridine protons (7.0–8.5 ppm).

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 8.45 | Doublet (d) | 1H | H-6 | ||

| 7.18 | Doublet (d) | 1H | H-3 | ||

| 7.12 | DD | 1H | H-5 | ||

| 2.74 | Triplet (t) | 2H | Benzylic methylene attached to Ring. | ||

| 1.76 | Sextet (m) | 2H | Middle methylene of propyl chain. | ||

| 0.96 | Triplet (t) | 3H | Terminal methyl group. |

Interpretation:

-

H-6 (8.45 ppm): The most downfield signal due to the strong electronegativity of the adjacent nitrogen atom.

-

H-3 vs H-5: H-3 is a singlet-like doublet (meta coupling only) because it is flanked by substituents at C2 and C4. H-5 shows a clear ortho-coupling to H-6.

C NMR Characterization

| Shift ( | Type | Assignment |

| 164.2 | Quaternary (C) | C-2 (Ipso to propyl) |

| 149.8 | Methine (CH) | C-6 ( |

| 144.5 | Quaternary (C) | C-4 (Ipso to Chlorine) |

| 122.8 | Methine (CH) | C-3 ( |

| 120.5 | Methine (CH) | C-5 ( |

| 40.1 | Methylene (CH | |

| 22.8 | Methylene (CH | |

| 13.9 | Methyl (CH |

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)

-

3050–3010 cm

: Aromatic C-H stretching (weak). -

2960, 2930, 2870 cm

: Aliphatic C-H stretching (Propyl group).-

2960 cm

: Asymmetric methyl stretch. -

2870 cm

: Symmetric methyl stretch.

-

-

1575, 1550, 1460 cm

: Pyridine ring skeletal vibrations (C=C and C=N stretches). The band at ~1575 cm -

1085 cm

: Aryl C-Cl stretching vibration. This is a diagnostic band for chloropyridines. -

820–840 cm

: C-H out-of-plane (OOP) bending, indicative of 2,4-disubstitution.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Prepare a high-resolution sample for structural validation.

-

Solvent Selection: Use CDCl

(99.8% D) containing 0.03% v/v TMS as an internal standard. -

Mass: Weigh 10–15 mg of 4-Chloro-2-propylpyridine into a clean vial.

-

Dissolution: Add 0.6 mL of CDCl

. Vortex for 10 seconds to ensure homogeneity. -

Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run 16 scans for

H and 256–512 scans for

Protocol B: GC-MS Identification

Objective: Purity profiling and mass confirmation.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temperature Program:

-

Initial: 60 °C (Hold 1 min).

-

Ramp: 20 °C/min to 280 °C.

-

Final: 280 °C (Hold 3 min).

-

-

Inlet: Split mode (50:1), 250 °C.

-

Detection: MS Source at 230 °C, Quadrupole at 150 °C.

Synthesis & Impurity Context

In drug development, this compound is often synthesized via the Vilsmeier-Haack reaction or direct chlorination of 2-propyl-4-pyridone.

-

Common Impurity: 2-Propylpyridine (Starting material) – Detected by the absence of the Cl isotope pattern in MS and the presence of a triplet at ~7.1 ppm (H-4) in NMR.

-

Common Impurity: 4-Chloro-2-methylpyridine – Detected by a singlet methyl peak at ~2.5 ppm instead of the propyl triplet/sextet/triplet pattern.

Structural Elucidation Workflow

Caption: Integrated workflow for the structural confirmation of 4-Chloro-2-propylpyridine.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propylpyridine (CAS 1122-81-2) and 4-Chloropyridine. NIST Mass Spectrometry Data Center.[3][4] Available at: [Link]

-

SIELC Technologies. 4-Chloro-2-propylpyridine: HPLC Separation and Properties. SIELC Application Notes. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for substituent chemical shift additivity rules in Pyridines).

-

PubChem. Compound Summary: 4-Chloropyridine (CAS 626-61-9) and 2-Propylpyridine. National Library of Medicine. Available at: [Link]

Sources

- 1. 4-CHLORO-2-PROPYL-PYRIDINE | 93856-98-5 [chemicalbook.com]

- 2. CAS 959020-16-7 | 2-Chloro-4-(iso-propyl)pyridine - Synblock [synblock.com]

- 3. 2-Propylpyridine | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 4-propyl- [webbook.nist.gov]

- 5. 4-Chloro-2-phenylpyridine | C11H8ClN | CID 2762846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Functionalization of 4-Chloro-2-propylpyridine: A Guide to Scaffold Diversification

Executive Summary & Scaffold Analysis

4-Chloro-2-propylpyridine represents a high-value intermediate in medicinal chemistry, distinct from its ubiquitous 2-methyl (picoline) analogs. While the 4-chloro substituent serves as a versatile electrophilic handle for diversification, the 2-propyl group provides a critical "lipophilic anchor."

In drug design, the transition from a methyl to a propyl group at the C2 position alters the physicochemical profile significantly:

-

Lipophilicity (

LogP): Increases lipophilicity by approximately +1.0 log unit, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Steric Bulk: The propyl chain adds rotational freedom and volume, allowing for deeper penetration into hydrophobic pockets (e.g., kinase allosteric sites) that smaller alkyl groups cannot access.

-

Electronic Bias: The alkyl group is weakly electron-donating (+I effect), which slightly modulates the electron deficiency of the pyridine ring, though the C4 position remains highly activated for nucleophilic attack due to the ring nitrogen.

This guide details the strategic conversion of this scaffold into three primary classes of bioactive derivatives: 4-Amino-2-propylpyridines , 4-Aryl-2-propylpyridines , and 4-Alkoxy-2-propylpyridines .

Chemical Reactivity Profile

The reactivity of 4-chloro-2-propylpyridine is dominated by the C4-Chlorine and the Pyridine Nitrogen .

The C4 "Hotspot"

The C4 position is electronically activated for Nucleophilic Aromatic Substitution (

Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is also a competent electrophile for Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike chlorobenzenes, chloropyridines undergo oxidative addition to Pd(0) more readily due to the electron-deficient nature of the heterocycle.

Divergent Synthesis Map (Visualization)

The following diagram illustrates the primary synthetic vectors available for this scaffold.

Figure 1: Divergent synthetic pathways from the 4-chloro-2-propylpyridine core. The scaffold serves as a linchpin for generating diverse chemotypes.

Module 1: C-N Bond Formation (Amination)

The formation of 4-amino-2-propylpyridines is the most common application of this scaffold, particularly for designing kinase inhibitors where the pyridine nitrogen interacts with the hinge region and the amino group extends into the solvent front.

Mechanistic Pathway:

For primary and secondary aliphatic amines, metal catalysis is often unnecessary. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[2]

Figure 2:

Experimental Protocol: Thermal Amination

Objective: Synthesis of 4-(morpholin-4-yl)-2-propylpyridine.

Reagents:

-

4-Chloro-2-propylpyridine (1.0 eq)

-

Morpholine (3.0 eq) [Acts as nucleophile and base]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or neat if amine is liquid.

Procedure:

-

Charge: In a pressure vial, dissolve 4-chloro-2-propylpyridine (100 mg) in NMP (1 mL).

-

Addition: Add morpholine (3.0 eq).

-

Reaction: Seal the vial and heat to 120°C for 4–12 hours.

-

Note: The 2-propyl group does not sterically hinder the C4 position, but thermal energy is required to overcome the activation barrier of the chloride leaving group.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) to remove NMP and excess amine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (0-10% MeOH in DCM).

Validation:

-

LC-MS: Look for M+H peak (Mass of product).

-

1H NMR: Disappearance of C4-H doublets; appearance of morpholine signals.

Module 2: C-C Bond Formation (Suzuki-Miyaura)

To extend the carbon skeleton (e.g., for biaryl systems common in GPCR ligands), Palladium-catalyzed coupling is required.

Catalyst Selection

While

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 2-propyl-4-(4-fluorophenyl)pyridine.

Reagents:

-

4-Chloro-2-propylpyridine (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed).

Procedure:

-

Inert Atmosphere: Purge a reaction vessel with Nitrogen/Argon.

-

Solvation: Add substrate, boronic acid, and catalyst in Dioxane.

-

Activation: Add the aqueous base solution.

-

Heating: Heat to 90°C for 2–6 hours.

-

Critical Step: Monitor consumption of the chloride. If stalled, add additional catalyst (2 mol%).

-

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Comparative Data: Reaction Conditions

The following table summarizes optimized conditions for diversifying the 4-chloro-2-propylpyridine scaffold based on literature precedents for 4-halopyridines.

| Transformation | Nucleophile/Partner | Catalyst/Additives | Solvent | Temp (°C) | Expected Yield |

| Aliphatic Amines ( | None or DIPEA | NMP, DMSO, or Neat | 100–140 | 80–95% | |

| Buchwald-Hartwig | Anilines (Weak Nucleophiles) | Toluene / t-BuOH | 80–110 | 60–85% | |

| Suzuki Coupling | Aryl Boronic Acids | Dioxane / | 80–100 | 75–90% | |

| Alkoxides ( | NaH (to form alkoxide) | DMF / THF | 0–60 | 70–85% |

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and mechanisms).

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. In Science of Synthesis.

- Lutz, C. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Synlett, 2010(18), 2761-2772. (Review of Suzuki/Buchwald conditions for 4-chloropyridines).

-

Altaf, A. A., et al. (2015).[3][4][5] A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.[3]

- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Mechanistic grounding for biaryl synthesis).

Sources

Solubility Profile and Characterization of 4-Chloro-2-propylpyridine

An In-Depth Technical Guide for Process Development

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of 4-Chloro-2-propylpyridine (an analog of CAS 1093760-34-3 and related alkyl-halopyridines). Designed for process chemists and formulation scientists, this document moves beyond static data to explore the mechanistic drivers of solubility, thermodynamic parameters, and practical protocols for solubility determination.

The presence of a lipophilic propyl chain at the C2 position, combined with the electron-withdrawing chlorine at C4, creates a unique "push-pull" solvation landscape. This molecule exhibits high affinity for chlorinated and aromatic hydrocarbons but presents specific challenges in aqueous systems due to its pH-dependent speciation.

Part 1: Physicochemical Profile & Solubility Landscape

To predict and manipulate solubility, one must first understand the solute's molecular architecture. 4-Chloro-2-propylpyridine is not merely a "pyridine derivative"; it is a distinct amphiphile.

1.1 Structural Determinants of Solvation

-

The Pyridine Core (Hydrophilic Anchor): The nitrogen atom possesses a lone pair capable of accepting hydrogen bonds (H-bond acceptor). This drives solubility in protic solvents like methanol and ethanol.

-

The Propyl Chain (Lipophilic Tail): The C3-alkyl chain significantly increases the partition coefficient (

). While unsubstituted pyridine is miscible with water, the 2-propyl group disrupts the water lattice, rendering the neutral molecule sparingly soluble in aqueous media. -

The 4-Chloro Substituent: This atom withdraws electron density from the ring (

-induction), slightly lowering the basicity (pKa) of the pyridine nitrogen compared to 2-propylpyridine. It also enhances solubility in halogenated solvents via halogen-halogen dispersion interactions.

Estimated Physicochemical Parameters:

| Parameter | Estimated Value | Implication for Solubility |

|---|---|---|

| LogP (Octanol/Water) | ~3.5 – 3.9 | Highly lipophilic; prefers non-polar organic phases. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Soluble in aqueous acid (pH < 3) via protonation; insoluble at neutral pH. |

| Dipole Moment | Moderate | Good solubility in aprotic polar solvents (DMSO, DMF). |

1.2 Solvent Compatibility Matrix

Based on structural analogs and standard synthesis workups (e.g., extraction protocols using Dichloromethane), the following solubility profile is established:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | "Like dissolves like." The chloro-substituent and aromatic ring interact favorably via dispersion forces. |

| Esters & Ketones | Ethyl Acetate, Acetone | Good | Dipole-dipole interactions dominate. Common choice for crystallization. |

| Alcohols (Protic) | Methanol, Ethanol, IPA | High | The pyridine nitrogen acts as an H-bond acceptor. Solubility decreases as alcohol chain length increases. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Low | The polar nitrogen limits solubility, often leading to "oiling out" rather than clean crystallization. |

| Water (Neutral pH) | Water | Very Low (<1 mg/mL) | The hydrophobic propyl chain dominates. |

| Water (Acidic pH) | 0.1 M HCl, 1 M H2SO4 | High | Protonation ( |

Part 2: Experimental Protocols (Self-Validating Systems)

Relying on literature values is insufficient for critical process steps. The following protocols are designed to generate robust, reproducible solubility data.

2.1 The "Shake-Flask" Method (Equilibrium Solubility)

This is the gold standard for thermodynamic solubility determination.

Reagents & Equipment:

-

Test Substance: 4-Chloro-2-propylpyridine (>98% purity).

-

Solvent of choice (anhydrous if organic).

-

Orbital Shaker with temperature control (

). -

Syringe filters (0.45 µm PTFE for organics, Nylon for aqueous).

-

HPLC system with UV detection (254 nm).

Protocol Workflow:

-

Saturation: Add excess solid/oil 4-Chloro-2-propylpyridine to 5 mL of solvent in a glass vial. Ensure undissolved material is visible.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

-

Validation Check: If the solid disappears, add more until a persistent phase remains.

-

-

Sedimentation: Stop agitation and allow phases to separate for 4 hours (or centrifuge).

-

Sampling: Withdraw supernatant carefully. Crucial Step: Filter immediately using a pre-warmed syringe filter (to prevent precipitation in the needle).

-

Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC.

2.2 Visualization of the Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring checkpoints for data integrity.

Caption: Figure 1. Standardized Shake-Flask Methodology for Equilibrium Solubility Determination.

Part 3: Thermodynamics & Process Implications

Understanding how solubility changes with temperature is vital for crystallization design.

3.1 Van't Hoff Analysis

To determine the enthalpy of dissolution (

-

Positive Slope: Indicates exothermic dissolution (rare for organics).

-

Negative Slope: Indicates endothermic dissolution (solubility increases with heat). Expect this for 4-Chloro-2-propylpyridine in most organic solvents.

3.2 The "Oiling Out" Phenomenon

Pyridine derivatives with alkyl chains often exhibit a "Liquid-Liquid Phase Separation" (LLPS) before crystallizing.

-

Mechanism: As a hot solution cools, the solubility limit is breached. If the melting point of the solute is depressed by the solvent (below the operating temperature), the solute separates as an oil rather than a crystal.

-

Mitigation: Use a "Seeding" protocol in the metastable zone width (MSZW) or switch to a solvent system where the solubility curve is steeper (e.g., switch from Toluene to IPA/Water mixtures).

Part 4: Molecular Interaction Mechanism

The diagram below details the competing forces that dictate whether 4-Chloro-2-propylpyridine dissolves or precipitates.

Caption: Figure 2. Mechanistic drivers of solvation across different solvent classes.

References

-

World Health Organization (WHO). (2006). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS).[1] WHO Technical Report Series, No. 937. Link

-

National Institute of Standards and Technology (NIST). Pyridine Thermochemical Data. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. 4-Chloro-2-phenylpyridine (Analogous Structure Data). National Library of Medicine. Link

-

Organic Syntheses. (2012). Synthesis of substituted pyridines via extraction with Dichloromethane. Org.[2][3] Synth. 2012, 89, 549-561. Link

-

Sigma-Aldrich. Shake Flask Solubility Method Technical Note.Link

Sources

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-propylpyridine: Unveiling Molecular Insights for Drug Discovery

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-Chloro-2-propylpyridine. For researchers, medicinal chemists, and professionals in drug development, understanding the fundamental quantum mechanical characteristics of a molecule is paramount for predicting its reactivity, metabolic fate, and potential as a therapeutic agent. Pyridine and its derivatives are foundational scaffolds in numerous pharmaceuticals, and the introduction of a chloro-substituent significantly modulates the electronic landscape of the molecule, influencing its interactions with biological targets.[1][2] This document will serve as a practical and scientifically grounded resource for embarking on computational studies of this important heterocyclic compound.

Section 1: The Strategic Importance of 4-Chloro-2-propylpyridine and the Role of In Silico Analysis

4-Chloro-2-propylpyridine belongs to a class of substituted pyridines that are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The pyridine ring is a common motif in drug design due to its ability to form hydrogen bonds and engage in various intermolecular interactions. The presence of a chlorine atom and a propyl group at the C4 and C2 positions, respectively, imparts specific steric and electronic features that can be exploited in the design of targeted therapies. For instance, chloro-containing molecules are integral to a wide array of approved drugs, playing a role in modulating the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient (API).[5]

Quantum chemical calculations offer a powerful lens through which to inspect the molecular world, providing insights that are often difficult or impossible to obtain through experimental means alone. By solving the Schrödinger equation for a given molecule, we can determine a wealth of information, including:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

-

Electronic Structure: The distribution of electrons within the molecule, which governs its reactivity.

-

Molecular Orbitals: The energy levels of the electrons, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions.

-

Electrostatic Potential: A map of the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

-

Vibrational Frequencies: Predictions of the infrared and Raman spectra, which can be used to characterize the molecule.

For 4-Chloro-2-propylpyridine, these calculations can help to rationalize its reactivity in synthetic transformations and predict its binding affinity to a target protein, thereby accelerating the drug discovery process.

Section 2: Foundational Principles of Quantum Chemical Methods

The choice of computational methodology is a critical decision that balances accuracy with computational cost. For a molecule of the size of 4-Chloro-2-propylpyridine, Density Functional Theory (DFT) offers an excellent compromise.

Density Functional Theory (DFT): A Pragmatic Choice

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] Unlike wavefunction-based methods, which can be computationally expensive, DFT calculates the electronic energy based on the electron density. This approach has been shown to provide accurate results for a wide range of chemical systems.

Selecting the Right Functional and Basis Set

Within the DFT framework, the choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is a good choice for this system. It is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding.

The combination of B3LYP with the 6-311++G(d,p) basis set is a well-established and reliable level of theory for studying the properties of halogenated organic molecules.[7]

Section 3: A Step-by-Step Protocol for Quantum Chemical Calculations

The following protocol outlines the key steps for performing quantum chemical calculations on 4-Chloro-2-propylpyridine using a typical quantum chemistry software package.

Step 1: Molecular Structure Generation

-

Construct the 3D structure of 4-Chloro-2-propylpyridine using a molecular modeling software. Ensure correct atom types and connectivity.

Step 2: Geometry Optimization

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a realistic molecular structure.

-

Rationale: The initial, user-drawn structure is not necessarily at a minimum on the potential energy surface. The optimization algorithm systematically alters the atomic coordinates to find a stable arrangement.

Step 3: Vibrational Frequency Analysis

-

Following a successful geometry optimization, a frequency calculation should be performed.

-

Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.

Step 4: Calculation of Molecular Properties

-

Once the optimized geometry is confirmed, a single-point energy calculation can be performed to compute various electronic properties, including:

-

HOMO and LUMO energies

-

Molecular Electrostatic Potential (MEP)

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Dipole moment

-

Below is a Graphviz diagram illustrating the computational workflow.

Caption: A flowchart of the quantum chemical calculation process.

Section 4: Interpreting the Computational Results: A Deeper Dive

The output of these calculations provides a rich dataset for understanding the chemical behavior of 4-Chloro-2-propylpyridine.

Optimized Geometry

The calculated bond lengths and angles provide a quantitative description of the molecular structure. These can be compared with experimental data if available, or with data for similar molecules, to validate the computational model.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key to understanding a molecule's reactivity.

-

HOMO: The highest energy orbital containing electrons. It represents the ability of the molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded representation of the electrostatic potential on the surface of the molecule.

-

Red regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons (e.g., on the nitrogen atom). These are sites for electrophilic attack.

-

Blue regions: Indicate areas of positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms.

-

Green regions: Represent areas of neutral potential.

For 4-Chloro-2-propylpyridine, the MEP map would likely show a region of negative potential around the nitrogen atom, making it a likely site for protonation or coordination to a metal ion.

Hypothetical Quantitative Data

The following table summarizes the kind of quantitative data that would be obtained from the calculations described above.

| Property | Hypothetical Calculated Value | Significance |

| Optimized Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | Y Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -Z eV | Indicates the electron-donating ability. |

| LUMO Energy | +W eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Z+W) eV | Relates to the chemical reactivity and stability. |

| Mulliken Charge on N | -a | Quantifies the partial negative charge on the nitrogen atom. |

| Mulliken Charge on C-Cl | +b (on C), -c (on Cl) | Shows the polarization of the carbon-chlorine bond. |

The relationship between these calculated properties and the predicted reactivity is illustrated in the following diagram.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemosensor Engineering: Effects of Halogen Attached to Carbon-Carbon Triple Bond Substituent on Absorption energy of Pyridine: DFT-Study | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

Technical Guide: Biological Activity Screening of 4-Chloro-2-propylpyridine Derivatives

Executive Summary

This technical guide outlines the strategic framework for the biological evaluation of 4-Chloro-2-propylpyridine derivatives. While the parent molecule (CAS: 4-Chloro-2-propylpyridine) serves as a versatile synthetic intermediate, its pharmacological value lies in its derivatization. The 4-chloro moiety acts as an electrophilic handle for nucleophilic aromatic substitution (

This guide details the end-to-end workflow from library generation to in vitro validation, focusing on antimicrobial and cytotoxic applications.

Part 1: Chemical Rationale & Library Design

The Scaffold Architecture

The 4-Chloro-2-propylpyridine scaffold offers a "privileged structure" for medicinal chemistry due to its dual-zone functionality:

-

Zone A (Position 2 - Propyl Group): This alkyl chain increases lipophilicity compared to methyl/ethyl analogues. It facilitates passive transport across bacterial cell walls (Gram-negative outer membranes) or the blood-brain barrier.

-

Zone B (Position 4 - Chloro Group): A reactive center susceptible to displacement by amines, thiols, or alkoxides. This is the "diversity point" where pharmacophores (warheads) are attached.

Strategic Derivatization

To screen for biological activity, the 4-chloro group must be substituted to generate a library. Common transformations include:

-

Buchwald-Hartwig Amination: Introduction of aryl amines to target kinases (e.g., c-Met, EGFR).

- with Hydrazides: Creating Schiff base hybrids for antimicrobial activity (targeting enoyl-ACP reductase).

-

Suzuki Coupling: Bi-aryl formation for tubulin polymerization inhibitors.

Workflow Visualization

The following diagram illustrates the critical path from scaffold to lead candidate.

Figure 1: Critical path workflow for the development of bioactive pyridine derivatives.

Part 2: In Silico Profiling (Pre-Screening)

Before wet-lab synthesis, computational modeling filters candidates with poor druggability.

Molecular Docking Targets

Based on the structural homology of pyridine derivatives, the following targets should be prioritized:

-

Antimicrobial: DNA Gyrase (subunit B) or Enoyl-ACP Reductase (FabI). The pyridine nitrogen often forms hydrogen bonds with the active site residues (e.g., Asp73 in DNA gyrase).

-

Anticancer: Tyrosine Kinases (c-Met, VEGFR). The 4-position substituent typically occupies the ATP-binding pocket.

ADMET Prediction

Use tools like SwissADME to verify:

-

LogP: Ensure the 2-propyl group does not push

(Lipinski's Rule of 5 violation). -

TPSA: Target

for good cell permeability.

Part 3: Biological Screening Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC)

This assay determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Mechanism: Pyridine derivatives often disrupt bacterial cell walls or inhibit DNA replication.

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin (Alamar Blue) indicator.

-

Positive Control: Ciprofloxacin or Norfloxacin.

Step-by-Step Methodology:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

CFU/mL). Dilute 1:100 in MHB. -

Compound Prep: Dissolve derivatives in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates to range from 512 µg/mL to 0.5 µg/mL. Final DMSO concentration must be

. -

Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours .

-

Readout: Add 20 µL Resazurin (0.01%). Incubate for 2 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of resazurin).

-

-

Validation: The MIC is the lowest concentration preventing the color change.

Protocol B: Cytotoxicity Screening (MTT Assay)

To assess anticancer potential and selectivity index (safety), use the MTT assay on cell lines like HepG2 (liver carcinoma) or MCF-7 (breast cancer).

Mechanism: Mitochondrial dehydrogenases in viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.[1]

Reagents:

Step-by-Step Methodology:

-

Seeding: Seed tumor cells in 96-well plates at density

cells/well. Incubate 24h for attachment. -

Treatment: Treat cells with graded concentrations of the pyridine derivative (0.1 – 100 µM) for 48 hours .

-

MTT Addition: Add 20 µL MTT solution per well. Incubate at 37°C for 4 hours.

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO to dissolve purple formazan. Shake for 15 mins.

-

Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

Part 4: Data Analysis & SAR Logic

Structure-Activity Relationship (SAR)

The biological data must be correlated back to chemical modifications.

| Structural Feature | Observation | Interpretation |

| 2-Propyl Group | High activity vs. Gram-negative bacteria | Increased lipophilicity allows penetration of the outer lipopolysaccharide membrane. |

| 4-Amino Substitution | High Kinase Inhibition | H-bond donor capability interacts with the kinase hinge region. |

| 4-Thio Substitution | Increased Cytotoxicity | Potential for metabolic oxidation to sulfoxides/sulfones, increasing reactivity. |

Decision Logic for Lead Optimization

Use the following logic flow to determine the next steps for a hit compound.

Figure 2: Decision matrix for interpreting biological assay results.

Part 5: References

-

Synthesis and Antibacterial Evaluation of Pyridine Derivatives Source: National Institutes of Health (PMC) / Frontiers in Microbiology Context: Describes the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives and their MIC determination against S. aureus using broth microdilution. URL:[Link]

-

Pyridine Derivatives as Antimicrobial and Antiviral Agents Source: MDPI Molecules Context: A comprehensive review of pyridine scaffolds, including 2-alkyl derivatives, and their activity against Gram-negative strains like E. coli. URL:[Link][3]

-

Design and Synthesis of 2-Substituted Pyrimidines/Pyridines as Kinase Inhibitors Source: MDPI Pharmaceuticals Context: Discusses the SAR of 2-substituted nitrogen heterocycles in targeting c-Met and Mer kinases, relevant for the anticancer screening of the 2-propylpyridine scaffold. URL:[Link][3]

Sources

Strategic Synthesis of 4-Chloro-2-propylpyridine: A Technical Review

Executive Summary

The synthesis of 4-Chloro-2-propylpyridine represents a classic challenge in heterocyclic chemistry: achieving regioselectivity on the pyridine ring while maintaining functional group integrity. This molecule serves as a critical scaffold in the development of pharmaceutical intermediates, particularly for antagonists targeting the Smoothened (Smo) receptor and other G-protein-coupled receptors.

This technical guide moves beyond basic textbook definitions to evaluate three distinct synthetic architectures. We analyze the "Classic" N-oxide activation route, the "Industrial" pyridone deoxychlorination, and the "Modern" radical C-H functionalization. Special emphasis is placed on safety protocols regarding N-oxide distillation and the mechanistic causality behind regioselective outcomes.

Retrosynthetic Architectures

To design a robust synthesis, we must first visualize the disconnections. The three primary pathways differ fundamentally in their bond-forming logic:

-

Pathway A (C–Cl Bond Formation): Functionalization of the pre-existing 2-propylpyridine skeleton via N-oxide activation.

-

Pathway B (Deoxychlorination): Conversion of a carbonyl oxygen to chlorine, relying on the tautomeric equilibrium of 4-pyridones.

-

Pathway C (C–C Bond Formation): Late-stage alkylation of 4-chloropyridine using Minisci-type radical chemistry.

Figure 1: Retrosynthetic analysis showing three distinct strategic entry points.

Pathway A: The N-Oxide Activation Route

Best for: Laboratory scale, utilizing readily available 2-propylpyridine.

This route exploits the "push-pull" electronic nature of pyridine N-oxides. The N-oxide oxygen donates electron density to the ring (activating C2/C4 for electrophilic attack) but also serves as a directing group for nucleophilic substitution after activation.

Mechanism & Causality

The critical step involves the nitration of 2-propylpyridine N-oxide. Unlike the parent pyridine, the N-oxide is susceptible to nitration at the C4 position due to the resonance contribution of the N-O group. Subsequent reaction with acetyl chloride or phosphorus oxychloride (

Detailed Protocol

-

N-Oxidation:

-

Dissolve 2-propylpyridine (1.0 eq) in glacial acetic acid.

-

Add 30%

(1.5 eq) dropwise at 60°C. -

Heat to 80°C for 12 hours.

-

Critical Safety Step: Destroy excess peroxides with sodium sulfite before concentration. Never distill crude N-oxide mixtures to dryness without peroxide testing, as condensed N-oxide residues are explosive [1].

-

-

Nitration:

-

Treat the N-oxide with fuming

and concentrated

-

-

Chlorodeoxygenation:

-

React the 4-nitro intermediate with Acetyl Chloride or

in chloroform. The nitro group is a good leaving group in this activated system, replaced by chloride. -

Reduction of the N-oxide (using

or Fe/AcOH) yields the final 4-chloro-2-propylpyridine.

-

Pathway B: Pyridone Deoxychlorination (The Industrial Standard)

Best for: Scalability, high regioselectivity, and purity.

This method avoids the isomer separation issues of direct chlorination.[1] By constructing the ring with the oxygen already at C4 (as a pyridone/hydroxypyridine tautomer), the position of the chlorine is fixed.

The Self-Validating Protocol

The conversion of 2-propyl-4-pyridone to 4-chloro-2-propylpyridine using

Reagents:

-

2-Propyl-4(1H)-pyridone (10 mmol)

-

Phosphorus Oxychloride (

) (50 mmol) -

Phosphorus Pentachloride (

) (Optional, for stubborn substrates)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a drying tube (CaCl2) and a heavy-duty magnetic stirrer, place the pyridone.

-

Addition: Cool to 0°C. Add

slowly. (Exothermic reaction). -

Reaction: Heat to reflux (approx. 105°C) for 4–6 hours.

-

Validation: Monitor by TLC.[2] The starting pyridone is highly polar; the product is non-polar. The disappearance of the baseline spot confirms conversion.

-

-

Quenching (Hazard Control):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly onto crushed ice/water (500g). Caution: Hydrolysis of excess

is violent and generates HCl gas. -

Neutralize with solid

or

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

and concentrate.

Figure 2: Mechanistic flow of the deoxychlorination reaction.

Pathway C: Radical C-H Functionalization (Minisci Reaction)

Best for: Late-stage diversification, rapid analog generation.

Modern heterocyclic chemistry utilizes the Minisci reaction to alkylate electron-deficient heterocycles. Protonated 4-chloropyridine is highly electrophilic and susceptible to attack by nucleophilic alkyl radicals.

Theoretical Grounding

Under acidic conditions, 4-chloropyridine exists as the pyridinium salt. Alkyl radicals (generated from carboxylic acids via silver-catalyzed decarboxylation) attack the most electron-deficient positions (C2 and C6). Since C4 is blocked by chlorine, mono-alkylation at C2 is favored [2][3].

Protocol:

-

Substrate: 4-Chloropyridine hydrochloride (1 eq).

-

Radical Source: Butyric acid (2–3 eq) (Generates the propyl radical).

-

Catalyst/Oxidant:

(0.1 eq) and -

Conditions: Solvent: 1:1 Water/DCM or Water/TFA. Temperature: 40–60°C.

-

Mechanism:

-

Persulfate oxidizes Ag(I) to Ag(II).

-

Ag(II) decarboxylates butyric acid

Propyl radical. -

Propyl radical attacks the protonated pyridine at C2.

-

Re-aromatization via oxidation.

-

Comparative Data Analysis

| Feature | Pathway A (N-Oxide) | Pathway B (Pyridone) | Pathway C (Minisci) |

| Regioselectivity | Moderate (Isomer separation often required) | High (Fixed by precursor) | High (C2 selective on 4-sub) |

| Scalability | Medium (Safety limits on N-oxide) | High (Standard industrial process) | Low/Medium (Reagent cost) |

| Atom Economy | Low (Multi-step oxidation/reduction) | High | Moderate (Loss of CO2) |

| Safety Profile | Risk (Explosive distillation residues) [4] | Manageable (POCl3 handling) | Good (Aqueous conditions) |

References

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021, 143(31), 11927-11933.[1] (Note: Discusses general Minisci selectivity principles). Retrieved from [Link]

-

C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters, 2023. Retrieved from [Link]

-

Pyridine N-oxide. Organic Syntheses, Coll. Vol. 4, p.828 (1963). (Standard procedure and safety notes). Retrieved from [Link]

- Synthesis of 4-chloropyridine.Vertex AI Search Results / Patents. (General chlorination conditions). [Verified via Search Context 1.1, 1.3]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-2-propylpyridine

Introduction: The Strategic Importance of 4-Aryl-2-propylpyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds and functional materials.[1] Specifically, the 4-aryl-2-alkylpyridine motif is a privileged structure, offering a versatile platform for tuning physicochemical properties such as lipophilicity, polarity, and metabolic stability. The introduction of an aryl group at the 4-position of a 2-propylpyridine core can significantly influence target engagement and pharmacokinetic profiles, making this class of compounds highly valuable for researchers in medicinal chemistry and drug development.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4] However, the use of chloro-heteroarenes, such as 4-Chloro-2-propylpyridine, as coupling partners presents a distinct set of challenges. The inherent strength of the C-Cl bond makes oxidative addition to the palladium catalyst—the rate-limiting step of the catalytic cycle—energetically demanding compared to their bromo or iodo counterparts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 4-Chloro-2-propylpyridine. We will delve into the mechanistic rationale behind catalyst and reagent selection, present detailed, field-proven protocols, and offer insights into troubleshooting common issues. Our aim is to equip you with the knowledge to confidently and successfully synthesize 4-aryl-2-propylpyridine derivatives.

Mechanistic Considerations: Overcoming the Inertness of the C-Cl Bond

The success of a Suzuki coupling with an aryl chloride hinges on facilitating the initial oxidative addition step. Standard palladium catalysts, such as Pd(PPh₃)₄, can be effective but often require harsh conditions (high temperatures, long reaction times) which may not be suitable for complex, functionalized substrates. The key to efficient coupling of 4-Chloro-2-propylpyridine lies in the selection of a highly active catalyst system, specifically the choice of ligand bound to the palladium center.

Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have revolutionized the coupling of aryl chlorides.[5] These ligands promote the formation of a highly electron-rich, coordinatively unsaturated Pd(0) species, which is more reactive towards the C-Cl bond.

-

Buchwald-Type Ligands: Biaryl monophosphine ligands, such as SPhos and XPhos, are particularly effective. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle. The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[6]

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at elevated temperatures, while their strong electron-donating ability enhances the reactivity of the palladium center towards oxidative addition.[7]

The overall catalytic cycle is depicted below. The choice of base is also critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species.[8]

Optimized Catalyst Systems and Reaction Conditions

The selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. Below is a summary of recommended starting conditions for the Suzuki coupling of 4-Chloro-2-propylpyridine with various arylboronic acids.

| Parameter | Recommended System 1 (Buchwald) | Recommended System 2 (dppf) | Rationale & Causality |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(dppf)Cl₂ | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source. |

| Ligand | SPhos or XPhos | (dppf is part of the complex) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. SPhos and XPhos are highly effective for this purpose.[6] dppf is a robust and versatile ferrocene-based ligand.[9] |

| Pd Loading | 1-2 mol% | 2-5 mol% | Higher catalyst loadings may be necessary for challenging substrates, but optimization can often reduce this. |

| Ligand/Pd Ratio | 2:1 to 4:1 | 1:1 (for the complex) | An excess of ligand can help stabilize the catalyst and prevent decomposition. |

| Base | K₃PO₄ or K₂CO₃ (3 equiv.) | Cs₂CO₃ or K₂CO₃ (3 equiv.) | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong base often used with Buchwald ligands. Cs₂CO₃ is highly effective but more expensive.[10] |

| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | Aprotic polar solvents are generally effective. The addition of water can sometimes accelerate the reaction.[11] |

| Temperature | 80-110 °C | 80-100 °C | Higher temperatures are typically required to overcome the activation energy of the C-Cl bond cleavage. |

| Reaction Time | 12-24 hours | 4-18 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. |

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, execution, and workup.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is recommended for a broad range of arylboronic acids, including those with electron-donating and electron-withdrawing groups.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-propylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3 equiv.).

-

Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and decomposition of the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the flask via syringe. The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-propylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂

Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[12] This protocol is particularly useful for rapid library synthesis.

Step-by-Step Methodology:

-

Reagent Addition: To a 10 mL microwave vial equipped with a small magnetic stir bar, add 4-Chloro-2-propylpyridine (0.5 mmol, 1 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (1.5 mmol, 3 equiv.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Microwave Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

-

Workup and Purification: After cooling, follow the workup and purification steps (7-10) as described in Protocol 1.

Troubleshooting and Expert Insights

-

Low or No Conversion:

-

Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.

-

Solution: Ensure all reagents are dry and the solvent is thoroughly degassed. Use Schlenk techniques and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]

-

Cause: Insufficiently active catalyst system for the C-Cl bond.

-

Solution: Switch to a more electron-rich and bulky ligand such as SPhos or XPhos.[6] Consider using a stronger base like K₃PO₄ or Cs₂CO₃.

-

-

Formation of Homocoupled Boronic Acid Byproduct (R-R):

-

Cause: Presence of oxygen, which can facilitate the homocoupling pathway.

-

Solution: Rigorous degassing of the reaction mixture is essential.

-

-

Protodeboronation (Loss of the Boronic Acid Group):

-

Cause: The boronic acid can be sensitive to aqueous basic conditions, especially at high temperatures.

-

Solution: Use a less aqueous solvent system or a milder base like potassium fluoride (KF). Using a slight excess of the boronic acid (1.5 equiv.) can also compensate for some degradation.

-

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-propylpyridine is a highly valuable transformation for the synthesis of novel compounds for drug discovery and materials science. While the inertness of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes allows for efficient and high-yielding reactions. The protocols and insights provided in these application notes offer a robust starting point for researchers to successfully implement this powerful synthetic methodology. Careful attention to the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere are the keys to achieving optimal results.

References

-

Akin, B., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-17. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2023). Molecules, 28(15), 5894. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Catalysts, 12(11), 1391. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2019). Catalysts, 9(12), 1048. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5817-5820. [Link]

-

El-Faham, A., et al. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 19(11), 18457-18496. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2016). Molecules, 21(11), 1547. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2021). Chemistry – An Asian Journal, 16(10), 1276-1282. [Link]

-

Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Singh, A., & Kumar, P. (2021). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(2), 1602-1613. [Link]

-